(3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one
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Overview
Description
(3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one is a chemical compound known for its unique structure and properties It is a derivative of butanone, featuring both hydroxy and hydroxyimino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one typically involves the selective alkylation of phenol with 4-hydroxybutan-2-one. One method employs a solid acid catalyst, such as acid-activated Montmorillonite clay, under constant stirring at a temperature range of 100-150°C and a pressure of 1-15 bar for 12-24 hours . This process yields the desired compound with a conversion rate of 35-55% and high selectivity of 75-81%.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of solid acid catalysts ensures an eco-friendly and efficient synthesis route, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxy and hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of butanone, such as amino-butanones, ketones, and carboxylic acids.
Scientific Research Applications
(3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . These actions are mediated through its interaction with specific enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Raspberry Ketone (4-(4-hydroxyphenyl)-butan-2-one): Known for its use in the food and fragrance industry.
Zingerone (4-(3-methoxy-4-hydroxyphenyl)-butan-2-one): Exhibits anti-inflammatory and antioxidant properties.
Uniqueness
(3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one is unique due to the presence of both hydroxy and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its similar compounds.
Properties
CAS No. |
5440-26-6 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO3/c1-7(12)10(11-14)6-8-2-4-9(13)5-3-8/h2-5,13-14H,6H2,1H3 |
InChI Key |
HYXWLJCSHHCTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NO)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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